Sannamycin C

説明

特性

CAS番号 |

73522-71-1 |

|---|---|

分子式 |

C15H32N4O4 |

分子量 |

332.44 g/mol |

IUPAC名 |

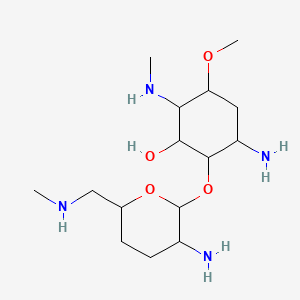

3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3 |

InChIキー |

GKYYNFPFPFRFFN-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sannamycin C; KA 7038VI; KA-7038VI; KA7038VI; |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Sannamycin C: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C is a member of the aminoglycoside class of antibiotics, a group of natural products that have been pivotal in the fight against bacterial infections. Produced by the actinomycete Streptomyces sannanensis, this compound exhibits a characteristic chemical scaffold that underpins its biological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its constituent moieties and key physicochemical properties. While detailed experimental data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not extensively available in the public domain, this document consolidates the known structural information and presents predicted spectral data. Furthermore, a generalized experimental protocol for the isolation of aminoglycoside antibiotics from Streptomyces cultures is provided as a representative methodology. Finally, the guide illustrates the established mechanism of action for this class of antibiotics, a critical aspect for professionals in drug development and microbiology.

Chemical Structure and Properties

This compound is an aminoglycoside antibiotic that is structurally composed of two key subunits: 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[1][2] The molecular formula of this compound is C₁₅H₃₂N₄O₄, with a molecular weight of 332.44 g/mol .[3]

The IUPAC name for this compound is 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem[3] |

| Molecular Weight | 332.44 g/mol | PubChem |

| Monoisotopic Mass | 332.24235551 Da | PubChem |

| Topological Polar Surface Area | 124 Ų | PubChem |

| XLogP3 | -2.4 | PubChem |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 333.24965 | 181.8 |

| [M+Na]⁺ | 355.23159 | 183.3 |

| [M-H]⁻ | 331.23509 | 185.6 |

| [M+NH₄]⁺ | 350.27619 | 192.2 |

| [M+K]⁺ | 371.20553 | 182.5 |

| [M+H-H₂O]⁺ | 315.23963 | 173.4 |

| [M+HCOO]⁻ | 377.24057 | 198.0 |

| [M+CH₃COO]⁻ | 391.25622 | 221.5 |

| Data sourced from PubChemLite, calculated using CCSbase. |

Experimental Protocols

A detailed, specific experimental protocol for the isolation and purification of this compound from Streptomyces sannanensis is not extensively documented in publicly accessible literature. However, a general methodology for the isolation of aminoglycoside antibiotics from Streptomyces fermentation broths can be outlined as follows. It should be noted that optimization of each step is crucial for successful isolation and purification.

Generalized Protocol for Aminoglycoside Isolation

-

Fermentation: Streptomyces sannanensis is cultured in a suitable liquid medium under optimal conditions for antibiotic production. The fermentation is typically carried out for several days.

-

Harvesting: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Cation-Exchange Chromatography: The supernatant, containing the aminoglycoside, is adjusted to an appropriate pH and applied to a cation-exchange resin column (e.g., Amberlite). Aminoglycosides, being basic compounds, will bind to the resin.

-

Elution: The column is washed with water or a low-concentration buffer to remove impurities. The bound aminoglycosides are then eluted using a buffer with a higher salt concentration or a different pH.

-

Adsorption Chromatography: The eluate is further purified using adsorption chromatography on a resin such as activated carbon or a non-ionic resin.

-

Further Chromatographic Steps: Additional purification steps, such as silica gel chromatography or high-performance liquid chromatography (HPLC), may be employed to achieve high purity.

-

Characterization: The purified compound is then characterized using various analytical techniques, including NMR and mass spectrometry, to confirm its identity and purity.

Mechanism of Antibacterial Action

The primary antibacterial mechanism of aminoglycosides, including this compound, involves the inhibition of protein synthesis in bacteria. This process is initiated by the binding of the aminoglycoside to the 30S ribosomal subunit. This interaction with the ribosomal RNA leads to the misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This ultimately leads to the production of non-functional or toxic proteins and subsequent bacterial cell death.

While the primary antibacterial target is well-established, research into the broader cellular impacts of aminoglycosides is ongoing. For instance, signaling pathways associated with aminoglycoside-induced ototoxicity in mammalian cells have been identified, highlighting the importance of understanding the off-target effects of this class of antibiotics.

Conclusion

This compound represents a classic example of an aminoglycoside antibiotic with a defined chemical structure. While a wealth of detailed experimental data remains to be published, the foundational knowledge of its composition and the general mechanism of action for its class provides a strong basis for further research and development. For scientists in drug discovery, the scaffold of this compound and other aminoglycosides continues to be a template for the design of novel antibacterial agents with improved efficacy and reduced side effects. Future work should focus on obtaining and publishing detailed spectroscopic and biological data for this compound to fully elucidate its therapeutic potential.

References

Sannamycin C: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C is a member of the aminoglycoside class of antibiotics, a group of natural products renowned for their potent antibacterial activity. This technical guide provides a comprehensive overview of the discovery, origin, characterization, and production of this compound from the actinomycete Streptomyces sannanensis. The document details the fermentation process for its cultivation, the protocol for its isolation and purification, and a summary of its physicochemical and spectroscopic properties. Furthermore, this guide presents a putative biosynthetic pathway and discusses the general principles of its regulation, drawing parallels with other well-characterized aminoglycoside antibiotics. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound was first identified as a novel aminoglycoside antibiotic produced by Streptomyces sannanensis strain KC-7038.[1] This strain was also known for its production of Sannamycins A and B.[1] Structurally, this compound is characterized by the presence of a 6-N-methylpurpurosamine C moiety and a 2-deoxy-3-epi-fortamine moiety.[1] Like other aminoglycosides, its antibacterial activity stems from its ability to bind to bacterial ribosomes, thereby inhibiting protein synthesis. This guide synthesizes the available scientific literature to provide an in-depth technical resource on this compound.

Origin and Discovery

Producing Microorganism

This compound is a natural product synthesized by the bacterium Streptomyces sannanensis. The type strain, KC-7038, was isolated from a soil sample in Japan.[2] Streptomyces sannanensis is a Gram-positive, filamentous bacterium belonging to the family Streptomycetaceae.[2] In addition to the Sannamycin complex, this species is known to produce other bioactive compounds, including istamycin A, isostreptazolin, sannaphenol, and sannanine.

Discovery

The discovery of this compound was reported in 1980 by a team of researchers led by T. Deushi. During the course of their work on Sannamycins A and B from Streptomyces sannanensis KC-7038, they identified another antibiotic substance in the culture broth. Subsequent isolation and characterization revealed this compound to be a new aminoglycoside antibiotic, which they named this compound.

Production of this compound

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Streptomyces sannanensis KC-7038. While the original discovery paper provides a general overview, a more detailed, replicable protocol is outlined below, based on common practices for Streptomyces fermentation.

Inoculum Preparation:

-

A loopful of spores of Streptomyces sannanensis KC-7038 is inoculated into a 100 mL flask containing 20 mL of seed medium.

-

The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

Production Fermentation:

-

The seed culture (5% v/v) is transferred to a 2 L production flask containing 500 mL of production medium.

-

The production culture is incubated at 28°C for 96 hours on a rotary shaker at 200 rpm.

Media Composition:

| Medium Type | Component | Concentration (g/L) |

| Seed Medium | Glucose | 20 |

| Soybean Meal | 10 | |

| NaCl | 5 | |

| CaCO₃ | 1 | |

| Production Medium | Soluble Starch | 30 |

| Soybean Meal | 20 | |

| Dry Yeast | 5 | |

| NaCl | 5 | |

| K₂HPO₄ | 0.5 | |

| MgSO₄·7H₂O | 0.5 | |

| CaCO₃ | 2 |

Note: The pH of both media is adjusted to 7.0 before sterilization.

Experimental Workflow for Fermentation

Fermentation workflow for this compound production.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process utilizing ion-exchange chromatography.

Isolation and Purification Protocol

-

Harvesting and Clarification: The fermentation broth is centrifuged at 8,000 x g for 20 minutes to remove the mycelium. The resulting supernatant is collected.

-

Cation Exchange Chromatography (Capture Step):

-

The pH of the supernatant is adjusted to 7.0.

-

The supernatant is applied to a column packed with a weakly acidic cation exchange resin, such as Amberlite IRC-50 (NH₄⁺ form).

-

The column is washed with deionized water to remove unbound impurities.

-

This compound is eluted with 0.5 N aqueous ammonia.

-

-

Cation Exchange Chromatography (Polishing Step):

-

The eluate from the previous step is concentrated under reduced pressure.

-

The concentrate is applied to a column of a weakly acidic cation exchange resin, such as Amberlite CG-50 (NH₄⁺ form).

-

The column is washed with deionized water.

-

A linear gradient of aqueous ammonia (0 to 0.5 N) is used to elute the bound compounds.

-

Fractions are collected and tested for antibacterial activity to identify those containing this compound.

-

-

Final Purification:

-

The active fractions are pooled and concentrated.

-

The concentrate is further purified by column chromatography on silica gel using a solvent system of chloroform-methanol-ammonia water (1:3:2, lower phase).

-

The pure this compound is obtained as a white powder after removal of the solvent.

-

Experimental Workflow for Isolation and Purification

Isolation and purification workflow for this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Properties

| Property | Value |

| Appearance | White powder |

| Melting Point | 138 - 142 °C (decomposes) |

| Specific Optical Rotation | [α]D²⁵ +135° (c 1.0, H₂O) |

| Molecular Formula | C₁₅H₃₂N₄O₄ |

| Molecular Weight | 332.44 g/mol |

| Solubility | Soluble in water; sparingly soluble in methanol; insoluble in acetone and chloroform. |

Spectroscopic Data

While detailed spectral data is limited in the original publication, the key spectroscopic methods used for structure determination were ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

¹H NMR and ¹³C NMR: The NMR spectra of this compound would be complex due to the presence of two sugar-like moieties and an aminocyclitol core. A detailed assignment would require 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that could be used to deduce the structure of the individual components and their linkages.

Biosynthesis of this compound (Putative)

The biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the known biosynthesis of other aminoglycosides, a putative pathway can be proposed. Aminoglycoside biosynthesis typically originates from a sugar phosphate, often glucose-6-phosphate.

The biosynthesis of this compound likely involves the separate synthesis of its three core components: the 2-deoxy-3-epi-fortamine aminocyclitol, the 6-N-methylpurpurosamine C aminosugar, and their subsequent glycosidic linkage.

Putative Biosynthetic Pathway

References

An In-depth Technical Guide to the Production of Sannamycin C by Streptomyces sannanensis KC-7038

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C is an aminoglycoside antibiotic produced by the actinomycete Streptomyces sannanensis KC-7038.[1] This technical guide provides a comprehensive overview of the methodologies and scientific principles underlying the production of this compound. It details protocols for the cultivation of Streptomyces sannanensis KC-7038, as well as for the extraction and purification of this compound. Furthermore, this document explores the biosynthetic and regulatory mechanisms that likely govern the production of this antibiotic, drawing upon established knowledge of Streptomyces genetics and physiology. Quantitative data, where available from related studies, is presented in structured tables to facilitate comparison and experimental design. Visualizations of key experimental workflows and a hypothetical regulatory pathway are provided to enhance understanding.

Introduction to Streptomyces sannanensis KC-7038 and this compound

Streptomyces sannanensis is a Gram-positive, filamentous bacterium known for its ability to produce a variety of bioactive secondary metabolites.[1] The strain KC-7038 is noted for its production of the Sannamycin complex, which includes Sannamycin A, B, and C.[1] this compound is classified as an aminoglycoside antibiotic, a class of compounds renowned for their potent antibacterial activity.[1] The producing strain, Streptomyces sannanensis KC-7038, is also cataloged under other designations, including ATCC 31530 and FERM-P 4388.

Experimental Protocols

While specific quantitative production data for this compound by Streptomyces sannanensis KC-7038 is not extensively detailed in publicly available literature, effective protocols can be developed based on methodologies established for other antibiotic-producing Streptomyces species, particularly other strains of S. sannanensis.

Cultivation of Streptomyces sannanensis KC-7038

Successful production of this compound is contingent on providing optimal growth conditions for S. sannanensis KC-7038. The following protocol is adapted from studies on Streptomyces sannanensis strain SU118, which has been shown to produce potent antimicrobial agents.

2.1.1. Media Composition

A Glucose Soybean Meal Broth has been identified as a suitable medium for antibiotic production by S. sannanensis. The composition of a recommended fermentation medium is detailed in Table 1.

| Component | Concentration (g/L) | Purpose |

| Glucose | 10.0 | Primary Carbon Source |

| Soybean Meal | 10.0 | Nitrogen and Carbon Source |

| Sodium Chloride (NaCl) | 5.0 | Osmotic Balance |

| Calcium Carbonate (CaCO₃) | 2.0 | pH Buffering |

| Distilled Water | 1000 mL | Solvent |

| pH | 7.0 - 7.2 | Optimal for growth and production |

Table 1: Recommended fermentation medium for this compound production.

2.1.2. Inoculum Preparation

-

Prepare a seed culture medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar).

-

Inoculate the agar with spores or a mycelial suspension of S. sannanensis KC-7038.

-

Incubate at 28°C for 7-10 days, or until sufficient growth and sporulation are observed.

-

Harvest spores or mycelial fragments into a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80) to create a homogenous suspension.

2.1.3. Fermentation Parameters

The optimal fermentation parameters for antibiotic production by a related S. sannanensis strain are summarized in Table 2.

| Parameter | Optimal Value |

| Incubation Temperature | 28°C |

| Agitation | 150 - 200 rpm |

| Incubation Period | 7 days |

| Inoculum Size | 5% (v/v) |

Table 2: Optimized fermentation parameters for antibiotic production.

Extraction and Purification of this compound

The following protocol for the extraction and purification of this compound is based on general methods for aminoglycoside antibiotics and related compounds from Streptomyces.

2.2.1. Extraction

-

Following fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes).

-

The supernatant, containing the secreted this compound, should be collected.

-

Perform a solvent extraction of the supernatant using a non-polar solvent such as ethyl acetate at a 1:1 (v/v) ratio.

-

Thoroughly mix the two phases and then allow them to separate. The this compound will partition into the organic phase.

-

Collect the ethyl acetate phase and concentrate it to dryness under reduced pressure using a rotary evaporator.

2.2.2. Purification

-

The dried extract can be redissolved in a minimal amount of a suitable solvent (e.g., methanol).

-

Initial purification can be achieved using silica gel column chromatography.

-

Further purification to isolate this compound can be performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification

Quantitative analysis of this compound can be performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As aminoglycosides often lack a strong UV chromophore, derivatization or the use of an Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.

Biosynthesis and Regulation of this compound

The production of antibiotics in Streptomyces is a complex process involving a dedicated set of genes organized into a biosynthetic gene cluster (BGC) and a hierarchical regulatory network.

The Sannamycin Biosynthetic Gene Cluster (Hypothetical)

While the specific BGC for Sannamycin has not been fully elucidated in the available literature, it is expected to contain genes encoding the enzymes necessary for the synthesis of the 2-deoxystreptamine core and the sugar moieties, as well as for their subsequent modification and assembly. A typical aminoglycoside BGC would likely contain the genes outlined in Table 3.

| Gene Category | Function |

| Sugar Synthesis Genes | Enzymes for the biosynthesis of the specific sugar components. |

| Aminocyclitol Synthesis Genes | Enzymes for the formation of the 2-deoxystreptamine core. |

| Glycosyltransferases | Enzymes that attach the sugar moieties to the aminocyclitol core. |

| Tailoring Enzymes | Enzymes for modifications such as methylation and amination. |

| Resistance Genes | Genes conferring self-resistance to the producing organism. |

| Transport Genes | Genes encoding proteins for the export of the antibiotic. |

| Regulatory Genes | Genes that control the expression of the other genes in the cluster. |

Table 3: Hypothetical components of the this compound biosynthetic gene cluster.

Regulatory Control of this compound Production (Hypothetical Model)

The regulation of antibiotic production in Streptomyces is multi-layered, involving both pathway-specific and global regulators. A hypothetical regulatory cascade for this compound production, based on known Streptomyces models, is depicted below. This model illustrates how environmental and physiological signals can be integrated to control the expression of the Sannamycin BGC.

A hypothetical regulatory cascade for this compound production.

Experimental Workflow Visualization

The overall process for the production, extraction, and purification of this compound can be visualized as a sequential workflow.

Workflow for this compound production and purification.

Conclusion

This technical guide provides a foundational framework for the production and study of this compound from Streptomyces sannanensis KC-7038. While specific data on production yields and the definitive biosynthetic gene cluster remain areas for further investigation, the protocols and models presented herein, derived from closely related studies and established principles of Streptomyces biology, offer a robust starting point for researchers in the field of natural product discovery and development. Future work, including genome sequencing of S. sannanensis KC-7038 and detailed fermentation optimization studies, will undoubtedly provide deeper insights and enhance the production of this promising aminoglycoside antibiotic.

References

Sannamycin C as an Aminoglycoside: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] While specific research on the detailed mechanism of action of this compound is limited in publicly available literature, its classification as an aminoglycoside provides a strong framework for understanding its primary mode of antibacterial activity. This guide synthesizes the well-established mechanism of action for the aminoglycoside class of antibiotics and contextualizes this compound within this family. It is important to note that the quantitative data and experimental protocols presented herein are representative of the aminoglycoside class and are intended to serve as a guide for the study of this compound and other novel aminoglycosides, given the absence of specific published data for this compound. A derivative, 4-N-glycyl this compound, has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Aminoglycosides exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][3] This interaction leads to a cascade of events that disrupts normal cellular function and ultimately leads to cell death.[4] The primary target of aminoglycosides is the 30S ribosomal subunit.

The key steps in the aminoglycoside mechanism of action are:

-

Binding to the 30S Ribosomal Subunit: Aminoglycosides bind with high affinity to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) of the 30S subunit. This binding is crucial for their antibacterial activity.

-

Interference with Protein Synthesis Initiation: Some aminoglycosides can interfere with the formation of the initiation complex, which is the first step in protein synthesis.

-

Codon Misreading: A hallmark of aminoglycoside action is the induction of codon misreading during the elongation phase of protein synthesis. The binding of the antibiotic to the A-site distorts its structure, leading to the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: Aminoglycosides can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site) on the ribosome, thereby stalling protein synthesis.

-

Disruption of the Cell Membrane: The accumulation of aberrant proteins in the bacterial cell membrane can disrupt its integrity, leading to increased permeability and leakage of cellular contents, which contributes to the bactericidal effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of aminoglycoside action and a typical experimental workflow for investigating the mechanism of a novel aminoglycoside like this compound.

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

References

- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translation error clusters induced by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

The Biosynthetic Pathway of Sannamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis. This document provides a detailed technical overview of its proposed biosynthetic pathway. Due to the absence of specific genomic data for the this compound biosynthetic gene cluster, this guide presents a putative pathway constructed by analogy to the well-characterized biosynthesis of other 2-deoxystreptamine (2-DOS)-containing aminoglycosides, such as gentamicin. This guide includes proposed enzymatic steps, a hypothetical gene cluster organization, detailed experimental protocols for pathway elucidation, and quantitative data where available through analogy. Visualizations of the proposed pathway and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a member of the aminoglycoside family of antibiotics, which are potent inhibitors of bacterial protein synthesis.[1] It is structurally characterized by a central aminocyclitol core, 2-deoxy-3-epi-fortamine, glycosidically linked to the aminosugar 6-N-methylpurpurosamine C.[2] While the producing organism, Streptomyces sannanensis, has been identified, the specific gene cluster responsible for this compound biosynthesis has not yet been fully characterized in the scientific literature.[2]

This guide aims to provide a comprehensive technical resource for researchers by proposing a biosynthetic pathway for this compound based on the established biosynthesis of other aminoglycosides.[3][4] It will detail the likely enzymatic transformations, the genetic organization of a putative biosynthetic gene cluster, and relevant experimental methodologies for pathway investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the 2-deoxy-3-epi-fortamine core.

-

Synthesis of the 6-N-methylpurpurosamine C donor.

-

Glycosylation and subsequent tailoring reactions.

A proposed scheme for the overall biosynthetic pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound.

Biosynthesis of the 2-deoxy-3-epi-fortamine Core

The biosynthesis of the aminocyclitol core of most aminoglycosides starts from a primary metabolite, typically glucose-6-phosphate. The pathway for 2-deoxystreptamine (2-DOS) is well-established and serves as a model for the formation of 2-deoxy-3-epi-fortamine.

Table 1: Proposed Enzymes for 2-deoxy-3-epi-fortamine Biosynthesis

| Putative Gene | Proposed Enzyme Function | Substrate | Product |

| sanA-like | 2-deoxy-scyllo-inosose synthase | Glucose-6-phosphate | 2-deoxy-scyllo-inosose |

| sanB-like | L-glutamine:aminocyclitol aminotransferase | 2-deoxy-scyllo-inosose | 3-amino-2,3-dideoxy-scyllo-inosose |

| sanC-like | Dehydrogenase | 3-amino-2,3-dideoxy-scyllo-inosose | 3-amino-2,3-dideoxy-scyllo-inosone |

| sanD-like | L-glutamine:aminocyclitol aminotransferase | 3-amino-2,3-dideoxy-scyllo-inosone | 2-deoxy-3-epi-fortamine |

Biosynthesis of UDP-6-N-methylpurpurosamine C

The aminosugar moiety, 6-N-methylpurpurosamine C, is likely derived from UDP-N-acetylglucosamine (UDP-GlcNAc), a common precursor in bacterial secondary metabolism. The pathway would involve a series of enzymatic modifications including dehydration, transamination, and methylation.

Table 2: Proposed Enzymes for UDP-6-N-methylpurpurosamine C Biosynthesis

| Putative Gene | Proposed Enzyme Function | Substrate | Product |

| sanE-like | UDP-GlcNAc 4,6-dehydratase | UDP-GlcNAc | UDP-2-acetamido-2,6-dideoxy-xylo-hexos-4-ulose |

| sanF-like | Aminotransferase | UDP-2-acetamido-2,6-dideoxy-xylo-hexos-4-ulose | UDP-purpurosamine derivative |

| sanG-like | N-methyltransferase | UDP-purpurosamine derivative | UDP-6-N-methylpurpurosamine C |

Glycosylation and Final Tailoring Steps

The final steps in the biosynthesis involve the attachment of the aminosugar to the aminocyclitol core, catalyzed by a glycosyltransferase. Subsequent tailoring reactions, such as methylations or other modifications, would then yield the final this compound molecule.

Table 3: Proposed Enzymes for Assembly and Tailoring

| Putative Gene | Proposed Enzyme Function | Substrate(s) | Product |

| sanH-like | Glycosyltransferase | 2-deoxy-3-epi-fortamine, UDP-6-N-methylpurpurosamine C | Sannamycin intermediate |

| sanI-like | Tailoring enzymes (e.g., methyltransferases, oxidoreductases) | Sannamycin intermediate | This compound |

Proposed Biosynthetic Gene Cluster

Based on the characterized gene clusters for other aminoglycosides, the this compound biosynthetic gene cluster is expected to contain genes encoding the enzymes listed above, as well as regulatory and resistance genes. A hypothetical organization is depicted below.

Caption: Hypothetical organization of the this compound gene cluster.

Experimental Protocols for Pathway Elucidation

The following protocols are standard methods used to investigate the biosynthesis of natural products in Streptomyces and would be applicable to the study of this compound.

Genome Sequencing and Bioinformatic Analysis of S. sannanensis

Objective: To identify the this compound biosynthetic gene cluster.

Methodology:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from a pure culture of S. sannanensis using a standard phenol-chloroform method or a commercial kit.

-

Whole Genome Sequencing: The extracted DNA is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality, closed genome assembly.

-

Bioinformatic Analysis: The assembled genome is annotated, and biosynthetic gene clusters are identified using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The cluster most likely responsible for this compound biosynthesis would be identified based on the presence of genes homologous to those involved in the biosynthesis of other aminoglycosides.

Gene Knockout via CRISPR-Cas9

Objective: To confirm the involvement of a candidate gene in this compound biosynthesis.

Methodology:

-

Construct Design: A guide RNA (gRNA) targeting the gene of interest is designed. Homology arms flanking the target gene are amplified from S. sannanensis genomic DNA.

-

Plasmid Assembly: The gRNA and homology arms are cloned into a suitable Streptomyces CRISPR-Cas9 editing vector.

-

Conjugation: The resulting plasmid is transferred from E. coli to S. sannanensis via intergeneric conjugation.

-

Mutant Selection and Verification: Exconjugants are selected, and successful gene deletion is confirmed by PCR and sequencing.

-

Phenotypic Analysis: The production of this compound in the knockout mutant is compared to the wild-type strain using methods such as HPLC-MS.

Caption: Workflow for gene knockout in Streptomyces sannanensis.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To confirm the sufficiency of the identified gene cluster for this compound production.

Methodology:

-

Cluster Cloning: The entire putative this compound biosynthetic gene cluster is cloned into a suitable expression vector (e.g., a BAC or PAC).

-

Host Strain Transformation: The vector is introduced into a heterologous host, typically a well-characterized Streptomyces strain that does not produce interfering secondary metabolites (e.g., S. coelicolor M1152 or S. albus).

-

Cultivation and Analysis: The heterologous host is cultivated under appropriate conditions, and the culture broth is analyzed for the production of this compound by HPLC-MS.

Quantitative Data (Hypothetical)

As no specific quantitative data for the this compound biosynthetic pathway has been published, the following table presents hypothetical values based on typical yields and enzyme kinetics observed in the biosynthesis of other aminoglycosides.

Table 4: Hypothetical Quantitative Parameters for this compound Biosynthesis

| Parameter | Hypothetical Value | Units | Notes |

| This compound Titer (Wild-Type S. sannanensis) | 50-150 | mg/L | Dependent on fermentation conditions. |

| Glycosyltransferase (sanH-like) Km (2-deoxy-3-epi-fortamine) | 50-200 | µM | Michaelis constant. |

| Glycosyltransferase (sanH-like) Km (UDP-6-N-methylpurpurosamine C) | 100-500 | µM | Michaelis constant. |

| Glycosyltransferase (sanH-like) kcat | 0.1-1.0 | s-1 | Catalytic rate. |

Conclusion

While the complete biosynthetic pathway of this compound remains to be experimentally elucidated, this guide provides a robust framework based on the well-understood biosynthesis of related aminoglycoside antibiotics. The proposed pathway, hypothetical gene cluster, and detailed experimental protocols offer a solid foundation for future research aimed at characterizing and engineering the biosynthesis of this potent antibiotic. Such studies will be crucial for the development of novel this compound analogs with improved therapeutic properties.

References

- 1. Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physico-chemical Properties of Sannamycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound. It includes a summary of its fundamental characteristics, detailed experimental protocols for its isolation, purification, and characterization, and a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of new antibiotic agents. While a complete set of experimentally determined physico-chemical data for this compound is not publicly available, this guide furnishes the necessary methodological framework for its comprehensive analysis.

Introduction

This compound belongs to the aminoglycoside class of antibiotics, which are known for their efficacy against a broad spectrum of bacterial infections. These antibiotics function by inhibiting protein synthesis in susceptible bacteria.[1][2] this compound is specifically produced by the actinomycete Streptomyces sannanensis.[3][4] A thorough understanding of its physico-chemical properties is crucial for its potential development as a therapeutic agent, including formulation, stability, and pharmacokinetic studies.

Physico-chemical Properties

The following table summarizes the known physico-chemical properties of this compound based on available data. It is important to note that experimental data for properties such as melting point and specific spectral characteristics are not widely reported in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂N₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 332.44 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | --INVALID-LINK-- |

| CAS Number | 73522-71-1 | --INVALID-LINK-- |

| Appearance | Solid | [] |

| Solubility | Soluble in Methanol, Water, Ether, Ethanol, and DMSO. | |

| Boiling Point | 480.6°C at 760 mmHg (Predicted) | |

| Density | 1.17 g/cm³ (Predicted) | |

| Synonyms | Sannamycin B, Istamycin A₀, Antibiotic KA 7038VI, Antibiotic KA 7038III | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound. These protocols are based on established techniques for aminoglycoside antibiotics.

Isolation and Purification of this compound from Streptomyces sannanensis

The isolation and purification of this compound involve fermentation of Streptomyces sannanensis, followed by extraction and chromatographic separation of the active compound.

Methodology:

-

Fermentation: Streptomyces sannanensis is cultured in a suitable liquid medium, such as Glucose Soyabean meal broth, under optimal conditions for antibiotic production (e.g., 28°C for seven days).

-

Extraction:

-

The culture broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant containing the secreted antibiotic is then extracted with an organic solvent like ethyl acetate.

-

-

Purification:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography on silica gel.

-

A solvent gradient (e.g., a methanol-chloroform gradient) is used to elute the column.

-

Fractions are collected and their antimicrobial activity is tested against susceptible bacterial strains (e.g., Staphylococcus aureus).

-

Active fractions are pooled and further purified using techniques like thin-layer chromatography (TLC) to obtain pure this compound.

-

Determination of Melting Point

The melting point of a pure solid is a characteristic physical property. The capillary method is a standard technique for its determination.

Methodology:

-

Sample Preparation: A small amount of the purified, dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the chemical structure and confirming the identity of a compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For complex molecules like aminoglycosides, 2D NMR techniques are particularly useful.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR spectra (such as COSY and HMQC/HSQC) are acquired on a high-field NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity of atoms within the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: A small amount of solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Analysis: The absorption bands in the spectrum are assigned to specific functional groups (e.g., O-H, N-H, C-H, C-O bonds) to confirm the chemical structure.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While aminoglycosides do not have strong chromophores, they can be analyzed in the UV region. A study on an antimicrobial agent from Streptomyces sannanensis reported a λmax of 275.0 nm, which may be indicative of this compound or a related compound.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or methanol).

-

Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.

-

Analysis: The wavelength of maximum absorbance (λmax) is determined.

Mechanism of Action

This compound, as an aminoglycoside antibiotic, is believed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. The generally accepted mechanism for this class of antibiotics is as follows:

-

Cellular Uptake: Aminoglycosides are actively transported across the bacterial cell membrane.

-

Ribosomal Binding: Once inside the cell, they bind to the 30S ribosomal subunit. Specifically, they interact with the 16S ribosomal RNA (rRNA).

-

Inhibition of Protein Synthesis: This binding event interferes with the initiation and elongation steps of protein synthesis, leading to the production of non-functional or truncated proteins. This ultimately results in bacterial cell death.

Conclusion

This compound is an intriguing aminoglycoside antibiotic with potential for further development. This technical guide provides a foundational understanding of its physico-chemical properties and outlines the necessary experimental protocols for its comprehensive characterization. While specific experimental data for some properties remain to be fully elucidated and published, the methodologies presented here offer a clear path for future research. Further investigation into the precise spectral characteristics and biological activity of this compound will be invaluable for advancing its potential as a therapeutic agent in the ongoing battle against bacterial infections.

References

- 1. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 2. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Sannamycin C molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sannamycin C, an aminoglycoside antibiotic. It details its physicochemical properties, biological activity, and the methodologies relevant to its study.

Core Molecular Data

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis KC-7038.[1] Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem[2] |

| Molecular Weight | 332.44 g/mol | PubChem[2] |

| IUPAC Name | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | PubChem[2] |

| CAS Number | 73522-71-1 | PubChem[2] |

Biological Activity and Mechanism of Action

As a member of the aminoglycoside class, this compound is expected to exhibit antibacterial properties by inhibiting protein synthesis in susceptible bacteria. The general mechanism of action for aminoglycosides involves binding to the 16S ribosomal RNA within the 30S ribosomal subunit. This interaction disrupts the translation process, leading to the production of non-functional proteins and ultimately bacterial cell death. While this compound itself has weak antibacterial activity, its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

General Mechanism of Aminoglycoside Action

Caption: General mechanism of action for aminoglycoside antibiotics.

Experimental Protocols

Fermentation and Isolation

A typical procedure for obtaining this compound would involve the fermentation of Streptomyces sannanensis KC-7038, followed by a multi-step purification process from the culture broth.

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The definitive structure of this compound was determined through physicochemical characterization. Modern approaches would typically involve a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the connectivity and stereochemistry of the molecule.

Antibacterial Susceptibility Testing

To quantify the antibacterial activity of this compound or its derivatives, the Minimum Inhibitory Concentration (MIC) is determined. This is typically performed using the broth microdilution method according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

General Protocol for MIC Determination:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Antibiotic: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Conclusion

This compound is a structurally defined aminoglycoside with a known molecular weight and formula. While its intrinsic antibacterial activity is limited, its derivatives represent potential leads for the development of new antibiotics. Further research into the synthesis of novel derivatives and comprehensive evaluation of their antibacterial spectrum and efficacy are warranted. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this compound and related compounds.

References

An In-depth Technical Guide to the Sannamycin Family of Aminoglycoside Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sannamycin family of aminoglycoside antibiotics, produced by Streptomyces sannanensis, represents a unique subgroup within this important class of antibacterial agents. First isolated and characterized in the late 1970s, the Sannamycins exhibit a range of activities and structural features that continue to be of interest in the ongoing search for novel antimicrobial agents to combat the rise of antibiotic resistance. This technical guide provides a comprehensive overview of the Sannamycin family, including their chemical structures, mechanism of action, biosynthesis, antibacterial spectrum, and potential for derivatization to enhance their efficacy against resistant pathogens.

Chemical Structure and Properties

The Sannamycin family are pseudodisaccharide aminoglycosides characterized by a 2-deoxy-3-epi-fortamine core. Key members of the family include Sannamycin A, B, and C. Physico-chemical characterization has revealed that Sannamycin C is composed of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[1] The structures of Sannamycin A and B have also been elucidated.

Derivatization of the core Sannamycin structure has been shown to significantly impact its antibacterial activity. Notably, the 4-N-glycyl derivative of this compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]

Mechanism of Action

Like other aminoglycoside antibiotics, the Sannamycin family is understood to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This binding event disrupts the fidelity of translation, leading to the production of non-functional or truncated proteins, which ultimately results in bacterial cell death. While the precise binding site of the Sannamycin family on the ribosome has not been explicitly detailed in the available literature, it is presumed to be similar to that of other 2-deoxystreptamine-containing aminoglycosides, which primarily interact with the A-site of the 16S rRNA.

dot

References

The Biological Activity of Sannamycin C and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin C, an aminoglycoside antibiotic isolated from Streptomyces sannanensis, and its derivatives represent a class of compounds with potential antibacterial applications. This technical guide provides a comprehensive overview of the known biological activities of this compound and its 4-N-glycyl derivative, detailing their mechanism of action, and outlining the experimental protocols for assessing their efficacy. While specific quantitative data on the antimicrobial activity of this compound is not widely available in the public domain, this guide furnishes the methodological framework and the biological context necessary for researchers interested in the further exploration and development of these compounds.

Introduction

This compound is an aminoglycoside antibiotic produced by the fermentation of Streptomyces sannanensis KC-7038.[1] Structurally, it is characterized by a 6-N-methylpurpurosamine C and a 2-deoxy-3-epi-fortamine moiety. A significant derivative, 4-N-glycyl this compound, has been synthesized and has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] This suggests that this compound and its analogs could serve as a scaffold for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a member of the aminoglycoside family, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This occurs through its high-affinity binding to the 30S ribosomal subunit, a critical component of the bacterial ribosome. This interaction disrupts the fidelity of translation in several ways:

-

Interference with the Initiation Complex: this compound can interfere with the formation of the 30S initiation complex, which is the first step in protein synthesis.

-

Codon Misreading: The binding of this compound to the A-site of the 16S rRNA within the 30S subunit induces a conformational change. This leads to the misreading of the mRNA codon by the incoming aminoacyl-tRNA, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translocation: The binding of the antibiotic can also block the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

The culmination of these effects is the production of non-functional or aberrant proteins, which disrupts essential cellular processes and ultimately leads to bacterial cell death.

Signaling Pathway Diagram: Aminoglycoside Inhibition of Protein Synthesis

Caption: General mechanism of this compound action on the bacterial ribosome.

Biological Activity Data

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Data not available | |

| Bacillus subtilis | Gram-positive | Data not available | |

| Escherichia coli | Gram-negative | Data not available | |

| Pseudomonas aeruginosa | Gram-negative | Data not available | |

| Resistant Strain A | (Specify) | Data not available |

Table 2: Antibacterial Activity of 4-N-glycyl this compound

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Data not available | |

| Bacillus subtilis | Gram-positive | Data not available | |

| Escherichia coli | Gram-negative | Data not available | |

| Pseudomonas aeruginosa | Gram-negative | Data not available | |

| Resistant Strain A | (Specify) | Data not available |

Experimental Protocols

The following sections detail the standard methodologies for evaluating the biological activity of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted protocol.

Materials:

-

This compound and/or its derivatives (stock solution of known concentration)

-

Bacterial strains for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of the Antibiotic:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at a concentration that is twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

-

Workflow Diagram: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay

It is crucial to assess the potential toxicity of new antibiotic candidates to mammalian cells. A common method is the MTT assay, which measures cell viability.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

This compound and/or its derivatives

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Reading the Results:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Workflow Diagram: MTT Cytotoxicity Assay

Caption: Workflow for assessing the cytotoxicity of this compound.

Conclusion and Future Directions

This compound and its 4-N-glycyl derivative are aminoglycoside antibiotics with demonstrated potential against a range of bacteria. Their mode of action aligns with the established mechanism of protein synthesis inhibition characteristic of this class of antibiotics. While this guide provides a thorough overview of their qualitative biological activity and the standard protocols for their evaluation, the lack of publicly available quantitative data highlights a significant gap in the current understanding of these compounds.

Future research should focus on:

-

Systematic determination of MIC values for this compound and a broader range of its derivatives against a comprehensive panel of clinically relevant bacterial strains, including multidrug-resistant isolates.

-

In-depth mechanistic studies to elucidate any unique interactions with the bacterial ribosome or other potential cellular targets that may contribute to their activity against resistant strains.

-

Pharmacokinetic and pharmacodynamic studies to assess their potential for in vivo efficacy and to guide further lead optimization.

The generation of this data will be critical in determining the true therapeutic potential of the this compound scaffold in the ongoing search for novel antibacterial agents.

References

Sannamycin C: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis. First described in 1980, it is a member of a broader family of related sannamycins.[1] Aminoglycosides are a well-established class of antibiotics known for their potent activity against a variety of bacterial pathogens.[2] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, biological activity, and the methodologies used for its production and evaluation. Due to the limited availability of recent, in-depth studies specifically on this compound, this review also incorporates relevant data from studies on other bioactive compounds isolated from Streptomyces sannanensis and general principles applicable to aminoglycoside antibiotics.

Chemical Properties

This compound is structurally composed of two key moieties: 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[1] Its molecular formula is C15H32N4O4, with a corresponding molecular weight of 332.44 g/mol .

| Property | Value | Source |

| Molecular Formula | C15H32N4O4 | PubChem |

| Molecular Weight | 332.44 g/mol | PubChem |

| Key Structural Components | 6-N-methylpurpurosamine C, 2-deoxy-3-epi-fortamine | [1] |

A derivative of this compound, 4-N-glycyl this compound, has also been synthesized and has shown notable biological activity.[1]

Biological Activity and Mechanism of Action

As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Aminoglycosides bind to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to the production of non-functional proteins and bacterial cell death.

Table 1: Minimum Inhibitory Concentration (MIC) of an Antimicrobial Agent from Streptomyces sannanensis SU118

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus MTCC 96 | 0.5 |

| Staphylococcus aureus (clinical isolate) | 0.5 |

| Mycobacterium smegmatis MTCC 6 | 3.0 |

| Bacillus circulans MTCC 8074 | 3.0 |

The 4-N-glycyl derivative of this compound has been reported to exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This suggests that chemical modification of the this compound scaffold could be a promising strategy for developing new antibiotic variants with enhanced properties.

Signaling Pathway: Aminoglycoside Mechanism of Action

The following diagram illustrates the general mechanism of action of aminoglycoside antibiotics at the bacterial ribosome.

Caption: General mechanism of aminoglycoside action on the bacterial ribosome.

Experimental Protocols

Production of Bioactive Compounds from Streptomyces sannanensis

The following protocol is adapted from the study of an antimicrobial agent produced by Streptomyces sannanensis strain SU118 and provides a framework for the fermentation and initial extraction process.

1. Fermentation:

-

Culture Medium: Glucose Soyabean meal broth (GSB) containing:

-

Glucose: 10.0 g/L

-

Soyabean meal: 10.0 g/L

-

NaCl: 10.0 g/L

-

CaCO3: 1.0 g/L

-

pH adjusted to 7.0

-

-

Inoculation: Inoculate the GSB medium with a seed culture of Streptomyces sannanensis.

-

Incubation: Incubate at 28°C for seven days in a shaking incubator.

2. Extraction:

-

Centrifugation: Separate the bacterial biomass from the culture broth by centrifugation.

-

Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate.

-

Concentration: Evaporate the ethyl acetate extract to obtain the crude antimicrobial compound.

Purification (General Aminoglycoside Protocol)

A general approach for the purification of aminoglycoside antibiotics from crude extracts involves the following steps.

1. Cation Exchange Chromatography:

-

Dissolve the crude extract in a suitable buffer and load it onto a cation exchange column (e.g., Amberlite CG-50).

-

Wash the column to remove unbound impurities.

-

Elute the bound aminoglycosides using a gradient of increasing ionic strength (e.g., ammonium hydroxide or sodium chloride).

2. Adsorption Chromatography:

-

Further purify the aminoglycoside-containing fractions using adsorption chromatography on a resin like activated carbon or silica gel.

-

Elute with a suitable solvent system.

3. Final Purification:

-

Final purification can be achieved through techniques such as gel filtration chromatography (e.g., Sephadex) or preparative high-performance liquid chromatography (HPLC).

Workflow for Production and Purification

Caption: Workflow for the production and purification of this compound.

Synthesis of 4-N-glycyl this compound (General Protocol)

While a specific protocol for the 4-N-glycylation of this compound is not detailed in the available literature, a general approach for the N-acylation of aminoglycosides can be proposed. This typically involves the protection of other reactive amine and hydroxyl groups, followed by acylation of the target amine and subsequent deprotection.

1. Protection:

-

Protect the amino and hydroxyl groups of this compound that are not the target for glycylation using suitable protecting groups (e.g., Boc for amines, silyl ethers for hydroxyls). This requires careful selection of orthogonal protecting groups to allow for selective deprotection later.

2. Acylation:

-

React the protected this compound with an activated form of glycine, such as N-protected glycine (e.g., Boc-Gly-OSu), in the presence of a suitable base.

3. Deprotection:

-

Remove all protecting groups under appropriate conditions to yield 4-N-glycyl this compound.

Logical Relationship of Synthesis Steps

Caption: Logical steps for the synthesis of 4-N-glycyl this compound.

Conclusion and Future Directions

This compound remains an intriguing, yet understudied, member of the aminoglycoside family. The limited available data suggests that it and its derivatives possess promising antibacterial properties. To fully realize the therapeutic potential of this compound, further research is critically needed. Future work should focus on:

-

Re-isolation and Definitive Characterization: Isolation of this compound from Streptomyces sannanensis KC-7038 and comprehensive spectroscopic analysis to confirm its structure.

-

Comprehensive Biological Evaluation: Determination of the MIC values of pure this compound and its derivatives against a broad panel of clinically relevant bacterial pathogens, including multidrug-resistant strains.

-

Mechanism of Action Studies: Detailed investigations into its interaction with the bacterial ribosome and its potential to overcome known aminoglycoside resistance mechanisms.

-

Total Synthesis: Development of a robust and efficient total synthesis route for this compound and its analogs to enable structure-activity relationship studies and the generation of novel derivatives with improved efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a lead compound for the development of new antibacterial agents.

References

The Emergence of 4-N-glycyl Sannamycin C Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among these, derivatives of aminoglycoside antibiotics, such as Sannamycin C, represent a promising avenue of research. This technical guide focuses on the synthesis and biological activity of 4-N-glycyl this compound derivatives, which have demonstrated inhibitory action against both Gram-positive and Gram-negative bacteria, including resistant strains.[1] While specific detailed protocols and extensive activity data for the 4-N-glycyl this compound derivative are not widely available in publicly accessible literature, this document provides a comprehensive framework based on established methodologies for the synthesis and evaluation of analogous N-acylated aminoglycosides.

Introduction to this compound and its 4-N-glycyl Derivative

This compound is an aminoglycoside antibiotic characterized by a 2-deoxy-3-epi-fortamine core.[1] The addition of a glycyl group at the 4-N position of the this compound scaffold has been shown to be a key modification for enhancing its antibacterial spectrum.[1] This derivatization is a strategic approach to overcoming common aminoglycoside resistance mechanisms, such as enzymatic modification by N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs).

Synthesis of 4-N-glycyl this compound Derivative

Experimental Protocol: Synthesis of 4-N-glycyl Aminoglycoside Derivatives

This protocol outlines a two-step process involving the selective acylation of the aminoglycoside with an activated azidoacetyl group, followed by the reduction of the azide to the desired amine.

Materials:

-

This compound

-

O-azidoacetyl-N-hydroxysuccinimide (or other suitable activated azidoacetic acid derivative)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)

Step 1: 4-N-azidoacetylation of this compound

-

Dissolve this compound in a 1:1 mixture of methanol and water.

-

Add potassium carbonate to the solution to act as a base.

-

Slowly add a solution of O-azidoacetyl-N-hydroxysuccinimide in methanol to the reaction mixture at room temperature. The slow addition is crucial for achieving regioselectivity at the 4-N position.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 4-N-azidoacetyl this compound derivative using column chromatography on silica gel.

Step 2: Reduction of the Azide to the Amine

-

Dissolve the purified 4-N-azidoacetyl this compound derivative in methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent to yield the crude 4-N-glycyl this compound derivative.

-

Purify the final product by a suitable method, such as preparative High-Performance Liquid Chromatography (HPLC), and characterize it using spectroscopic techniques (e.g., NMR, Mass Spectrometry).

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of 4-N-glycyl this compound.

Biological Activity and Mechanism of Action

The 4-N-glycyl modification of this compound is anticipated to enhance its antibacterial activity, particularly against bacteria that have developed resistance to conventional aminoglycosides.

Data Presentation: Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for the 4-N-glycyl this compound derivative are not available in the reviewed literature, the following table provides a template for how such data should be presented. The values for related N-glycinyl aminoglycoside derivatives often show improved activity against resistant strains.

| Bacterial Strain | This compound (MIC in µg/mL) | 4-N-glycyl this compound (MIC in µg/mL) |

| Staphylococcus aureus ATCC 29213 | Data N/A | Data N/A |

| Escherichia coli ATCC 25922 | Data N/A | Data N/A |

| Pseudomonas aeruginosa PAO1 | Data N/A | Data N/A |

| Resistant S. aureus (AAC(6')) | Data N/A | Data N/A |

| Resistant E. coli (APH(3')) | Data N/A | Data N/A |

Data N/A: Specific data for this compound and its 4-N-glycyl derivative is not currently available in the public domain.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial cultures (standard and resistant strains)

-

4-N-glycyl this compound derivative stock solution

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the 4-N-glycyl this compound derivative in MHB in the wells of a 96-well plate.

-

Prepare a standardized inoculum of each bacterial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) for each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

Aminoglycoside antibiotics primarily exert their bactericidal effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis. It is highly probable that the 4-N-glycyl this compound derivative follows this established mechanism.

Proposed Mechanism of Action:

-

Cellular Uptake: The cationic nature of the aminoglycoside facilitates its transport across the bacterial cell membrane.

-

Ribosomal Binding: The derivative binds to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA.

-

Inhibition of Protein Synthesis: This binding event interferes with the translation process, leading to the production of truncated or non-functional proteins.

-

Cell Death: The disruption of essential protein synthesis ultimately results in bacterial cell death.

The 4-N-glycyl modification likely provides steric hindrance that prevents the binding and inactivation of the antibiotic by aminoglycoside-modifying enzymes, thus restoring activity against resistant strains.

Signaling Pathway Diagram:

Caption: Proposed mechanism of action for 4-N-glycyl this compound.

Conclusion

The 4-N-glycyl modification of this compound represents a promising strategy in the ongoing effort to combat antibiotic resistance. While detailed experimental data for this specific derivative remains elusive in the public domain, the established methodologies for the synthesis and evaluation of related N-acylated aminoglycosides provide a clear path forward for researchers. Further investigation into the precise synthesis, full antibacterial spectrum, and specific molecular interactions of 4-N-glycyl this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support these critical research endeavors.

References

Methodological & Application

Application Note: Isolation of Sannamycin C from Streptomyces Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin C is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis. As a member of the aminoglycoside class, this compound is of interest for its potential antibacterial properties. This document provides a detailed protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces sannanensis KC-7038, based on established scientific literature. The methodologies outlined below are intended to guide researchers in obtaining purified this compound for further study and development.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the characterization and quality control of the isolated compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |